(4-(3,5-Bis(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)(phenyl)methanone
Description
Sulfonylated piperazine derivative 3 is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound features a piperazine ring that is sulfonylated, which enhances its solubility and stability
Properties
Molecular Formula |
C19H16F6N2O3S |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[4-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H16F6N2O3S/c20-18(21,22)14-10-15(19(23,24)25)12-16(11-14)31(29,30)27-8-6-26(7-9-27)17(28)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2 |
InChI Key |
PIYWKJKVVMSCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonylated piperazine derivative 3 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction is a key step in the synthesis process.
Industrial Production Methods
Industrial production of sulfonylated piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sulfonylated piperazine derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using magnesium in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, m-CPBA, and magnesium. The conditions often involve basic environments and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further modified for specific applications .
Scientific Research Applications
Sulfonylated piperazine derivative 3 has a wide range of scientific research applications:
Mechanism of Action
Sulfonylated piperazine derivative 3 exerts its effects by targeting specific molecular pathways. For instance, it inhibits the enzyme DprE1 in Mycobacterium tuberculosis, which is essential for the synthesis of the cell wall precursor decaprenyl phosphoarabinose . This inhibition leads to the lysis of the bacterial cell. In cancer research, the compound has been shown to induce apoptosis by inhibiting kinases such as anaplastic lymphoma kinase and Bruton’s tyrosine kinase .
Comparison with Similar Compounds
Sulfonylated piperazine derivative 3 is unique due to its enhanced solubility and stability compared to other piperazine derivatives. Similar compounds include:
Macozinone (MCZ): Another tuberculosis drug candidate that targets DprE1 but has different solubility profiles.
Imatinib: A piperazine-containing drug used in cancer treatment, known for its kinase inhibition properties.
Sildenafil: A well-known piperazine derivative used to treat erectile dysfunction.
These compounds share structural similarities but differ in their specific applications and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
